

Application Note: Ullmann Condensation Methods for 2-Propylamino Benzoic Acid Derivatives

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Compound of Interest

Compound Name: *3-Amino-2-(propylamino)benzoic acid*

Cat. No.: *B13334627*

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-Propyl Anthranilic Acid (2-propylamino benzoic acid) CAS No: 21716-81-4 (Parent)

Executive Summary & Scope

The synthesis of

-alkyl anthranilic acids is a critical step in producing fenamate-class NSAIDs (e.g., Mefenamic acid analogues), acridone alkaloids, and quinolone antibiotics. While

-arylation (classic Ullmann) is well-documented, coupling aliphatic amines (like propylamine) with 2-halobenzoic acids presents unique challenges due to catalyst poisoning by the aliphatic amine and potential

-hydride elimination.

This guide presents two validated protocols:

- Method A (Robust): A Cu(0)/Cu(I) mixed-catalyst system ideal for unactivated aryl chlorides/bromides.

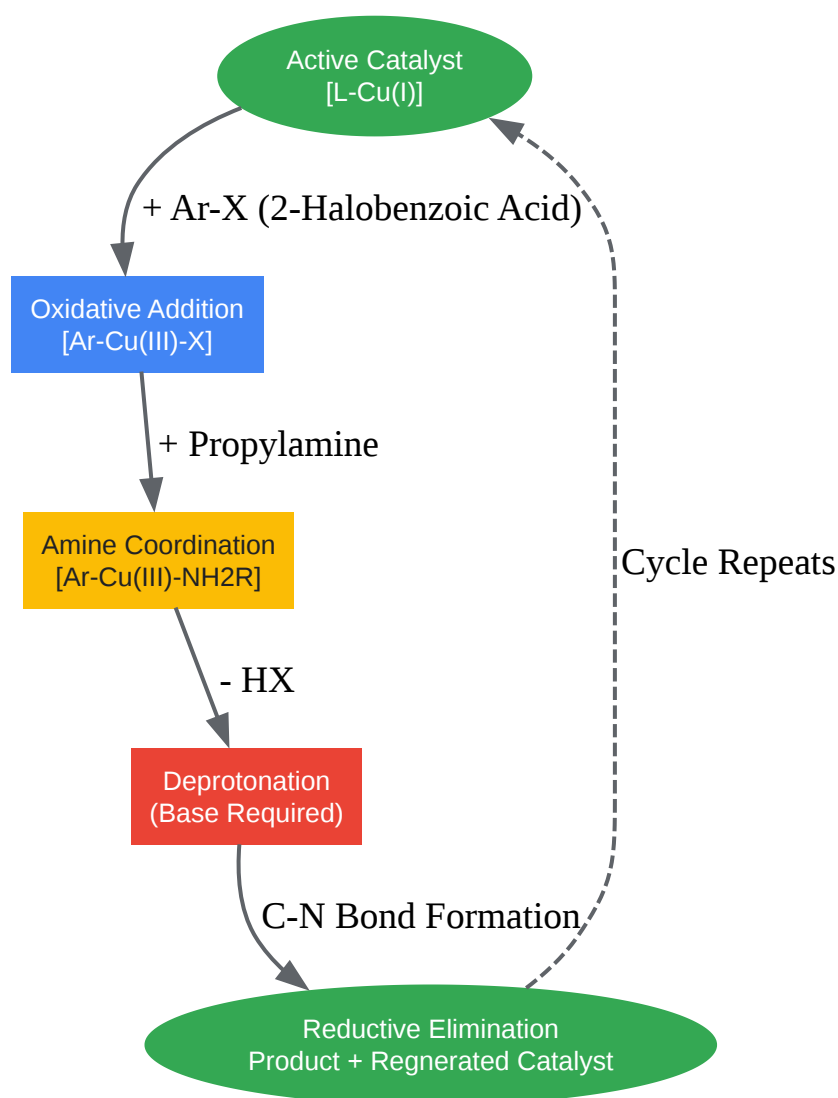
- Method B (Green/Mild): A Ligand-Assisted (L-Proline) protocol utilizing CuI, suitable for thermally sensitive substrates.

Mechanistic Insight

The reaction follows a Goldberg-modified Ullmann mechanism. Unlike the standard Ullmann biaryl ether synthesis, the presence of the ortho-carboxylate group is crucial. It acts as a directing group, coordinating with the copper species to stabilize the intermediate and facilitate the oxidative addition of the aryl halide.

Catalytic Cycle Visualization

The following diagram illustrates the proposed Cu(I)/Cu(III) catalytic cycle, highlighting the role of the carboxylate ligand (O,O-chelation) in lowering the activation energy.



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Figure 1: Simplified catalytic cycle for the Copper-catalyzed amination of 2-halobenzoic acids. The ortho-carboxylate assists in the oxidative addition step.

Protocol A: The "Wolf" Mixed-Copper System (High Robustness)

Best for: Scale-up, unactivated aryl chlorides (e.g., 2-chlorobenzoic acid), and substrates requiring high conversion. Basis: This method utilizes a synergy between Copper powder (Cu) and Copper(I) Oxide (Cu

O) to maintain an active catalytic surface.

Materials

- Substrate: 2-Chlorobenzoic acid (1.0 equiv)
- Amine: Propylamine (2.0 equiv) - Excess is required to drive equilibrium.
- Catalyst: Copper powder (10 mol%) + Cu
O (5 mol%)
- Base: K
CO
(1.0 equiv) - Note: The amine acts as a base, but inorganic base buffers the system.
- Solvent: 2-Ethoxyethanol (Cellosolve) - Critical for solubility and boiling point (135°C).

Step-by-Step Methodology

- Charge Reactor: In a round-bottom flask equipped with a reflux condenser, add 2-chlorobenzoic acid (10 mmol, 1.56 g), K
CO
(10 mmol, 1.38 g), Cu powder (64 mg), and Cu
O (72 mg).
- Solvent Addition: Add 2-Ethoxyethanol (5 mL). Do not use DMF here; ethoxyethanol provides better chelation stabilization for this specific mixed catalyst.
- Amine Addition: Add propylamine (20 mmol, 1.64 mL) via syringe.
- Reaction: Heat the mixture to 130°C (oil bath temperature) under an inert atmosphere (N or Ar).
 - Checkpoint: The reaction mixture will turn dark blue/green.
 - Duration: Stir vigorously for 24 hours.

- Workup (The "Acid Crash" Method):
 - Cool the mixture to room temperature.
 - Pour the reaction mixture into Water (50 mL).
 - Filter through a Celite pad to remove copper residues. Wash the pad with water.
 - Acidification: Slowly add 2M HCl to the filtrate until pH reaches ~3-4.
 - Observation: The product, 2-(propylamino)benzoic acid, will precipitate as a solid.
- Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Expected Yield: 85-93% Purity: >95% (Recrystallization from EtOH/Water if necessary).

Protocol B: Ligand-Assisted L-Proline Method (Mild Conditions)

Best for: Functional group tolerance, smaller scales, and avoiding toxic ethoxyethanol. Basis: Amino acids like L-Proline form soluble complexes with CuI, allowing the reaction to proceed at lower temperatures (80-90°C) in standard polar solvents.

Materials

- Substrate: 2-Bromobenzoic acid (1.0 equiv) - Bromides are preferred for milder conditions.
- Amine: Propylamine (1.5 equiv)
- Catalyst: CuI (10 mol%)
- Ligand: L-Proline (20 mol%)
- Base: K
CO
(2.0 equiv)

- Solvent: DMSO or DMF.

Step-by-Step Methodology

- Catalyst Pre-complexation: In a screw-cap vial, mix CuI (19 mg, 0.1 mmol) and L-Proline (23 mg, 0.2 mmol) in DMSO (1 mL). Stir for 10 mins at RT until a homogeneous solution forms.

- Substrate Addition: Add 2-bromobenzoic acid (1.0 mmol, 201 mg) and K

CO

(276 mg).

- Amine Addition: Add propylamine (1.5 mmol).
- Reaction: Seal the vial and heat to 90°C for 12-18 hours.
- Workup:

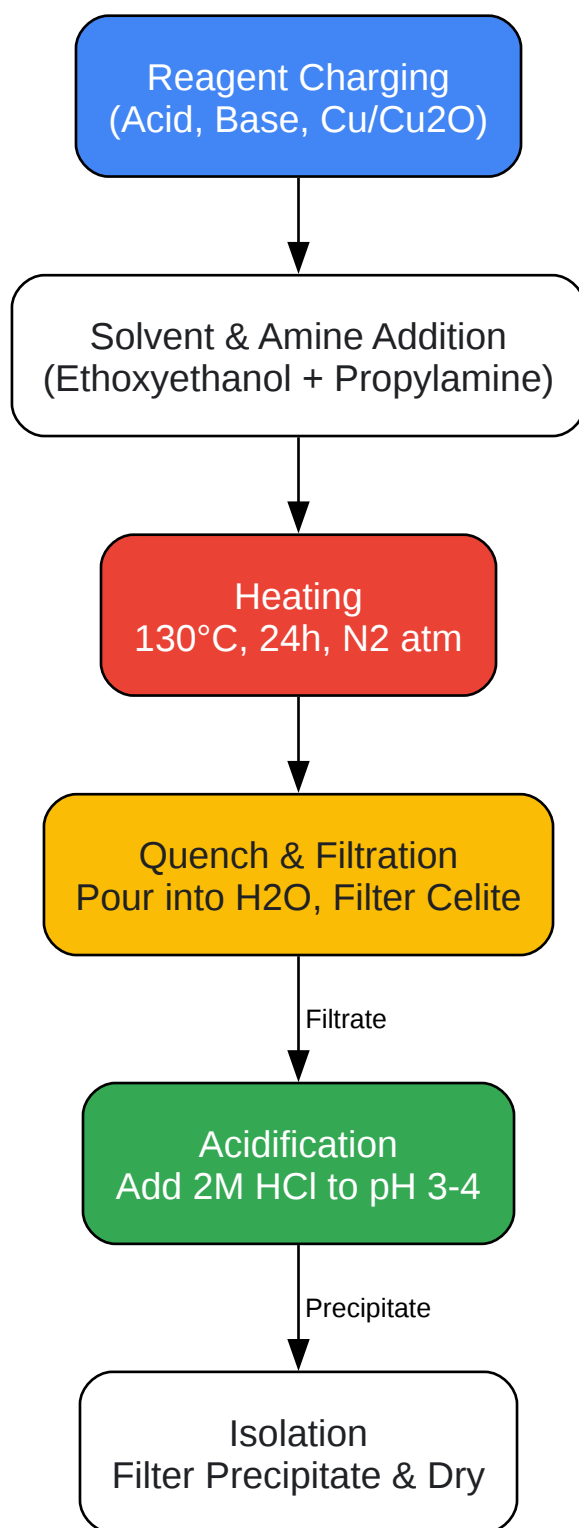
- Dilute with water (10 mL) and ethyl acetate (10 mL).
- Acidify the aqueous layer to pH 4 with 1M HCl.
- Extract the aqueous layer with Ethyl Acetate (3x).
- Dry organic layers over Na

SO

, filter, and concentrate.

- Purification: The residue may require flash column chromatography (Hexane/EtOAc + 1% Acetic Acid) as conversion is sometimes lower than Method A.

Experimental Workflow Diagram (Protocol A)



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Figure 2: Operational workflow for the Robust Mixed-Copper Protocol (Method A).

Optimization & Troubleshooting Data

The following table summarizes the impact of solvent and base choices on the yield of 2-(propylamino)benzoic acid using 2-chlorobenzoic acid as the substrate.

Variable	Condition	Yield (%)	Notes
Solvent	2-Ethoxyethanol	93%	Optimal coordination/boiling point.
Solvent	DMF	65%	Higher side reactions observed.
Solvent	Toluene	<10%	Poor solubility of carboxylate salts.
Base	K CO	93%	Standard choice.
Base	Cs CO	95%	Slightly better, but cost-prohibitive for scale.
Base	Et N	40%	Organic bases compete with ligand binding.
Catalyst	Cu + Cu O	93%	Synergistic effect maintains active species.
Catalyst	CuI only	78%	Good, but less robust to moisture/air.

Safety & Handling

- Copper Salts: Toxic to aquatic life. Dispose of all copper waste in designated heavy metal waste containers.

- Propylamine: Highly volatile and corrosive. Handle in a fume hood.
- Reaction Pressure: If using a sealed tube (Method B), ensure the vessel is rated for the pressure generated by propylamine (b.p. 48°C) at 90°C.

References

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Sources

- 1. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [[organic-chemistry.org](https://www.organic-chemistry.org)]
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